3-(4-bromophenyl)-5-(5-chloro-2-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
The compound 3-(4-bromophenyl)-5-(5-chloro-2-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone features a complex spirocyclic architecture comprising fused furopyrrole and indene moieties. Key structural attributes include:
- Spiro core: The spiro junction at the furo[3,4-c]pyrrole-indene interface introduces conformational rigidity, a feature associated with enhanced metabolic stability and binding specificity in medicinal chemistry .
- 5-Chloro-2-methoxyphenyl group: Combines chlorine (electron-withdrawing) and methoxy (electron-donating) groups, creating a polarized aromatic system.
- Tetrone system: Four ketone groups contribute to hydrogen-bonding capacity and electrophilic reactivity.
This structural complexity positions the compound as a candidate for applications in drug discovery, particularly targeting enzymes or receptors sensitive to sterically constrained ligands.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-(5-chloro-2-methoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17BrClNO6/c1-35-19-11-10-15(29)12-18(19)30-25(33)20-21(26(30)34)27(36-22(20)13-6-8-14(28)9-7-13)23(31)16-4-2-3-5-17(16)24(27)32/h2-12,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICAGFVEUTVOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Derivatives
5-(2-Bromophenyl)-3-(3-Methylphenyl)-3a,6a-Dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone (CAS: 470472-56-1)
- Molecular formula: C₂₇H₁₈BrNO₅
- Molecular weight : 516.34 g/mol
- Key differences :
- Substituents: 2-Bromophenyl (vs. 4-bromophenyl) and 3-methylphenyl (vs. 5-chloro-2-methoxyphenyl).
- Impact : The ortho-bromo substitution may reduce steric accessibility compared to the para position. The methyl group offers lipophilicity but lacks the electronic modulation of chloro-methoxy groups .
3-(4-Bromophenyl)-5-[3-(Trifluoromethyl)phenyl]-3a,6a-Dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
- Key differences: Substituent: 3-Trifluoromethylphenyl replaces the chloro-methoxyphenyl group.
5-(3-Chloro-2-Methoxyphenyl)-1-(3-Methylphenyl)-3a,6a-Dihydrospiro[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone
- Molecular weight : 501.91 g/mol
- Key differences: Substituents: 3-Methylphenyl at position 1 and chloro-methoxyphenyl at position 3.
Non-Spiro Pyrrole/Pyridine Derivatives
5-(4-Trifluoromethylphenyl)-3-Nitro-1H-pyrrolo[2,3-b]pyridine (6c)
- Molecular formula : C₁₄H₈F₃N₃O₂
- Molecular weight : 307.23 g/mol
- Key differences: Core: Pyrrolopyridine (non-spiro) vs. spiro furopyrrole-indene. Substituents: Nitro and CF₃ groups. Impact: The nitro group enhances electrophilicity, making this compound more reactive in nucleophilic environments .
1-(4-Chlorophenyl)-2-Methyl-2-Phenyl-5-(Thiophen-2-yl)-1,2-Dihydro-3H-pyrrol-3-one
- Key differences: Core: Non-spiro pyrrolone with thiophene substitution. Impact: The thiophene group introduces sulfur-based conjugation, altering electronic properties compared to the target’s oxygen-rich furopyrrole system .
Diketopyrrolopyrrole (DPP) Derivatives
6-(4-Bromophenyl)-2-(2-Ethylhexyl)-3-(Thiophen-2-yl)-2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione (5bd)
- Molecular formula : C₂₈H₂₇BrN₂O₂S
- Molecular weight : 543.50 g/mol
- Key differences :
Structural and Functional Implications
Electronic Effects
Steric Considerations
- Spiro vs. Planar Cores : The spiro system’s rigidity may reduce entropy penalties upon binding to biological targets compared to flexible analogs .
- Ortho vs. Para Substitutions : Para-substituted bromophenyl groups offer better accessibility for intermolecular interactions than ortho-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
